2-Amino-1H-benzo[d]imidazol-5-ol

Catalog No.
S1904505
CAS No.
51276-85-8
M.F
C7H7N3O
M. Wt
149.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1H-benzo[d]imidazol-5-ol

CAS Number

51276-85-8

Product Name

2-Amino-1H-benzo[d]imidazol-5-ol

IUPAC Name

2-amino-3H-benzimidazol-5-ol

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C7H7N3O/c8-7-9-5-2-1-4(11)3-6(5)10-7/h1-3,11H,(H3,8,9,10)

InChI Key

FNSYWIPPPFVBAV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)NC(=N2)N

Canonical SMILES

C1=CC2=C(C=C1O)NC(=N2)N

2-Amino-1H-benzo[d]imidazol-5-ol (CAS 51276-85-8) is a highly functionalized benzimidazole building block primarily procured for fragment-based drug discovery (FBDD) and the synthesis of targeted protein degraders (PROTACs). Characterized by its dual orthogonal reactive sites—a 2-amino group and a 5-hydroxyl group—this compound serves as a critical bioisostere for highly basic amidine and guanidine moieties in serine protease and kinase inhibitor design. Its most procurement-relevant attribute is its physiological pKa of approximately 7.5, which allows it to maintain equipotent target binding while drastically improving the membrane permeability and oral bioavailability of downstream therapeutic candidates compared to traditional basic fragments [1].

Substituting 2-Amino-1H-benzo[d]imidazol-5-ol with unsubstituted 2-aminobenzimidazole or standard amidine/guanidine fragments compromises either synthetic utility or pharmacokinetic viability. Traditional amidine-based fragments (e.g., p-aminobenzamidine) exhibit pKa values exceeding 9.0, rendering them permanently protonated at physiological pH and severely restricting cellular permeability and formulation compatibility [1]. Conversely, while unsubstituted 2-aminobenzimidazole shares a favorable pKa, it lacks the critical 5-hydroxyl handle. This hydroxyl group is not only essential for accessing adjacent hydrophobic and electrostatic subsites in target binding pockets, but it also provides an indispensable attachment point for PROTAC linkers and further synthetic elaboration, making generic analogs inadequate for advanced drug design workflows[2].

Formulation and Permeability Compatibility: pKa Reduction vs. Traditional Amidines

A primary driver for selecting 2-Amino-1H-benzo[d]imidazol-5-ol over traditional serine protease inhibitor fragments is its superior pharmacokinetic profile driven by its lower pKa. In comparative NMR-based screening and physicochemical profiling, 2-amino-5-hydroxybenzimidazole demonstrated a pKa of 7.5, whereas standard guanidino- or amidino-based inhibitors consistently exhibit pKa values >9.0 [1].

Evidence DimensionAcid dissociation constant (pKa)
Target Compound Data7.5
Comparator Or Baseline>9.0 (Guanidino/amidino-based inhibitors)
Quantified Difference>1.5 log unit reduction in basicity
ConditionsUV absorbance tracking as a function of pH

A pKa near 7.5 ensures a significant fraction of the molecule remains uncharged at physiological pH, directly improving membrane permeability and oral bioavailability for downstream drug formulations.

Mainstream FBDD Workflow Fit: Equipotent Inhibition with Improved Physicochemical Properties

Despite the significant reduction in basicity, 2-Amino-1H-benzo[d]imidazol-5-ol maintains competitive binding affinity against key therapeutic targets such as urokinase. Assays demonstrate that 2-amino-5-hydroxybenzimidazole achieves an IC50 of 10 µM against urokinase, which is equipotent to conventional, highly basic guanidine or amidine functionalities [1].

Evidence DimensionInhibitory potency (IC50) against urokinase
Target Compound Data10 µM
Comparator Or Baseline~10 µM (Conventional amidine/guanidine fragments)
Quantified DifferenceEquipotent binding affinity
ConditionsIn vitro enzymatic inhibition assay

Buyers can replace problematic, permanently charged basic groups with this scaffold without sacrificing baseline target affinity in fragment-based drug design.

Precursor Suitability: Linker Attachment Vector via the 5-Hydroxyl Group

The 5-hydroxyl group of 2-Amino-1H-benzo[d]imidazol-5-ol provides a critical, orthogonal functionalization site that is absent in unsubstituted 2-aminobenzimidazole. X-ray crystallographic data (PDB: 1FV9) confirms that this 5-OH position projects into accessible adjacent subsites, making it an optimal vector for attaching PROTAC linkers or extending the molecule without sterically clashing with the primary 2-amino binding interface [1].

Evidence DimensionOrthogonal linker attachment sites
Target Compound Data1 (via 5-OH vector)
Comparator Or Baseline0 (Unsubstituted 2-aminobenzimidazole)
Quantified DifferencePresence of a structurally validated, solvent-accessible functionalization vector
ConditionsX-ray crystallography (PDB: 1FV9) and synthetic elaboration workflows

Buyers synthesizing PROTACs or extended drug conjugates require the 5-OH group as a reliable synthetic handle that does not disrupt the core binding pharmacophore.

Fragment-Based Drug Discovery (FBDD) for Serine Proteases

Due to its validated equipotent IC50 (10 µM) and favorable pKa (7.5), this compound is an ideal starting fragment for developing orally bioavailable inhibitors of urokinase and other serine proteases, directly replacing poorly permeable amidine/guanidine scaffolds[1].

PROTAC and Targeted Protein Degrader Synthesis

The orthogonal reactivity of the 2-amino and 5-hydroxyl groups makes this compound a highly effective building block for PROTACs. The 5-hydroxyl group serves as a structurally validated attachment point for PEG or alkyl linkers without disrupting the primary target-binding interface at the 2-amino position [2].

Scaffold Hopping in Kinase Inhibitor Development

As a bioisostere for highly basic nitrogenous rings, the 2-amino-5-hydroxybenzimidazole core can be integrated into kinase inhibitor libraries to improve the pharmacokinetic properties (specifically membrane permeability) of lead compounds while maintaining critical hydrogen-bonding interactions in the ATP-binding hinge region [1].

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

149.058911855 g/mol

Monoisotopic Mass

149.058911855 g/mol

Heavy Atom Count

11

Other CAS

51276-85-8

Wikipedia

2-amino-5-hydroxy-benzimidazole

Dates

Last modified: 08-16-2023

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